N-acetyl-N-phenylacetamide

Description

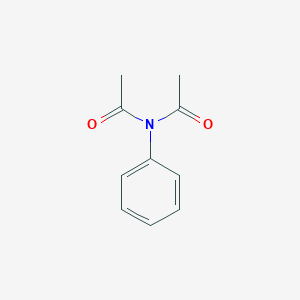

Structure

3D Structure

Properties

CAS No. |

1563-87-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

N-acetyl-N-phenylacetamide |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

KBDYPDHUODKDRK-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=CC=C1)C(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C(=O)C |

melting_point |

37.5 °C |

Other CAS No. |

1563-87-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N-acetyl-N-phenylacetamide

N-acetyl-N-phenylacetamide, also known as N,N-diacetylaniline or diacetanilide, is a chemical compound and a derivative of acetanilide.[1] As a tertiary amide, it serves as a valuable building block in organic synthesis and its structural motifs are explored in the design of more complex molecules with potential biological activity.[2] This guide provides a detailed overview of its fundamental properties, synthesis, characterization, and research significance for professionals in chemistry and drug development.

Core Physicochemical Properties

The basic identifying and physical properties of this compound are summarized below. These values are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |

| CAS Number | 1563-87-7 | [1][2][3] |

| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 38 °C | [2][4] |

| SMILES | CC(=O)N(C1=CC=CC=C1)C(=O)C | [1][3] |

| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

The compound can be synthesized through the acetylation of N-phenylacetamide (acetanilide) or other phenylacetamide derivatives. A common laboratory procedure involves the use of an acetylating agent such as acetic anhydride.[2]

Materials:

-

N-phenylacetamide (Acetanilide)

-

Acetic anhydride

-

Inert solvent (e.g., dichloromethane)

-

Base for neutralization (e.g., sodium bicarbonate solution)

-

Apparatus for reflux, filtration, and purification (recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.

-

Acetylation: Add acetic anhydride to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored using appropriate techniques such as Thin Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, the mixture is cooled. The excess acetic anhydride is neutralized by careful addition of a base, such as a saturated sodium bicarbonate solution.[2]

-

Isolation: The product, this compound, is isolated from the reaction mixture. If it precipitates, vacuum filtration is used.[2]

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from a suitable solvent or by column chromatography.[2]

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the presence of two acetyl groups would be confirmed by a characteristic peak for the methyl protons, typically appearing around 2.1 ppm.[2]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to verify the exact molecular weight of the compound. It provides a molecular ion peak (e.g., [M+H]⁺) that corresponds to the compound's mass.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The key absorptions for this compound include characteristic carbonyl (C=O) stretching bands for the tertiary amide, typically found in the region of 1650–1700 cm⁻¹.[2]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and concepts related to this compound.

Caption: Synthesis and characterization workflow for this compound.

Caption: Influence of substituents on the reactivity of the N-phenylacetamide core.

Chemical Reactivity and Research Context

The chemical behavior of this compound is largely defined by its tertiary amide functional group and the aromatic phenyl ring.

Influence of Substituents

The reactivity of the this compound scaffold can be significantly modified by adding substituents to the phenyl ring.[2] These groups alter the molecule's electron density distribution, which in turn affects the reactivity of the amide groups.[2]

-

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl ring.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the ring.

This principle is fundamental in drug development for tuning the electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile.

Research Significance

While this compound itself is not a pharmaceutical product, its core structure is a key component in more complex molecules being investigated for a range of biological activities.[2] Derivatives of the broader N-phenylacetamide class have been studied for potential antiproliferative, anticonvulsant, and antidepressant properties.[2][5] For example, research has been conducted on N-phenylacetamide conjugates designed to inhibit enzymes like carbonic anhydrase, which are relevant in several diseases.[2]

The N-phenylacetamide scaffold is a versatile building block for synthesizing a wide array of compounds.[2] For instance, related analogues like 2-azido-N-phenylacetamides are used in "click chemistry" to efficiently create novel 1,2,3-triazole compounds, which are known to exhibit a wide range of biological activities.[2][6] Furthermore, ongoing research focuses on developing greener and more sustainable synthetic methods for producing N-phenylacetamide derivatives, moving away from traditional methods that may use harsh reagents and solvents.[2]

References

- 1. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [stenutz.eu]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide, a compound of historical and contemporary interest in chemical and pharmaceutical sciences. The document details its discovery, synthesis protocols, and key physicochemical properties, targeting researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, N-phenylacetamide, more commonly known as acetanilide. Acetanilide was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name "Antifebrin".[1] It was one of the earliest synthetic aniline derivatives to be used therapeutically as an analgesic and antipyretic, offering an alternative to opioids.[1][2]

However, the use of acetanilide was associated with significant toxicity, most notably cyanosis resulting from methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] This prompted further research into less toxic derivatives. It was later discovered in 1948 that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is the active analgesic and antipyretic agent.[2] The toxic effects were attributed to a minor metabolic pathway where acetanilide is hydrolyzed back to aniline.[2] This foundational research paved the way for the development and study of a wide range of N-phenylacetamide derivatives, including this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline |

| CAS Number | 1563-87-7[3] |

| Molecular Formula | C₁₀H₁₁NO₂[1][4] |

| Molecular Weight | 177.20 g/mol [1][4] |

| Appearance | White to off-white solid |

| Melting Point | 38 °C[1] |

| XLogP3 | 0.9[4] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the acetylation of N-phenylacetamide (acetanilide). This reaction can be effectively carried out using acetylating agents such as acetic anhydride or acetyl chloride.

General Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylacetamide in an inert solvent, such as dichloromethane.

-

Acetylation: Add an excess of acetic anhydride to the solution. The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

-

Neutralization and Isolation: After cooling to room temperature, the excess acetic anhydride is neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the effervescence ceases. The crude product is then isolated by vacuum filtration.

-

Purification: The collected solid is purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to yield pure this compound.[1]

The workflow for the synthesis is illustrated in the diagram below.

Structure, Reactivity, and Modern Applications

This compound is a tertiary amide, and its chemical reactivity is influenced by the electronic properties of the phenyl ring. The presence of electron-donating or electron-withdrawing substituents on the ring can alter the electron density at the nitrogen atom, thereby affecting the reactivity of the amide functional groups.[1]

The N-phenylacetamide scaffold is a versatile building block in organic synthesis.[1] Modern research has focused on developing greener and more efficient synthetic methods for N-phenylacetamide and its derivatives to minimize environmental impact.[1] Furthermore, derivatives of N-phenylacetamide are being explored for a range of biological activities, including antibacterial and nematicidal properties.[1][5] For instance, the introduction of a 4-arylthiazole moiety into the N-phenylacetamide structure has yielded compounds with promising antibacterial activity.[1][5] The core structure also serves as a scaffold for developing compounds with potential antiproliferative, anticonvulsant, and antidepressant properties.[1][6]

In materials science, N-phenylacetamide and its derivatives are utilized as stabilizers for cellulose ester varnishes, as rubber accelerators, and as precursors for the synthesis of various dyes.[1] The ongoing research highlights the continued importance of this class of compounds in both medicinal chemistry and materials science.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Acetanilide - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of N-acetyl-N-phenylacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-N-phenylacetamide, also known as N,N-diacetylaniline or diacetanilide, is a tertiary amide derivative of acetanilide. Its structural backbone is a feature in various chemical contexts, including as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.[1] The precise elucidation of its chemical structure is fundamental to understanding its reactivity, properties, and potential applications. For professionals in drug development and chemical research, unambiguous structure confirmation is a critical step, ensuring the identity and purity of synthesized compounds.

This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of this compound. It covers a typical synthesis protocol and details the application of key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Identity and Properties

The foundational step in structure elucidation is gathering basic chemical and physical data. This compound is a solid at room temperature with the key structural features of a phenyl ring bonded to a nitrogen atom, which is in turn bonded to two acetyl groups.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [2] |

| CAS Number | 1563-87-7 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [3] |

| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N | [2] |

| Melting Point | 38 °C | [4] |

Synthesis of this compound

A common method for synthesizing this compound is through the further acetylation of N-phenylacetamide (acetanilide). This reaction introduces a second acetyl group onto the nitrogen atom.[4]

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask, dissolve N-phenylacetamide (1.0 equivalent) in an inert solvent such as dichloromethane.[4]

-

Acetylation : Add acetic anhydride (approximately 1.2 equivalents) to the solution. The use of excess acetic anhydride can drive the reaction to completion.[4][5]

-

Reaction Condition : Heat the mixture under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]

-

Work-up : After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.[4]

-

Isolation : The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure compound.[4]

References

physical and chemical properties of N-acetyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-N-phenylacetamide, also known as Diacetanilide, is a tertiary amide derivative of aniline. As a member of the N-phenylacetamide family, its core structure serves as a valuable scaffold in organic synthesis and medicinal chemistry. While its parent compound, N-phenylacetamide (acetanilide), has historical significance as an early analgesic, contemporary research focuses on the diverse biological activities exhibited by more complex derivatives. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in modern research.

Core Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |

| CAS Number | 1563-87-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| Appearance | Substituted acetamide | [2] |

| Melting Point | 38 °C (100.4 °F) | [2] |

| Boiling Point | Data not readily available | [3] |

| Solubility | Generally soluble in organic solvents; limited solubility in water is expected. | [2][4] |

Chemical Properties and Reactivity

This compound is classified as a tertiary amide. The presence of the phenyl ring and the two acetyl groups on the nitrogen atom dictates its chemical behavior.

-

Amide Functionality : The core of its reactivity lies in the tertiary amide group. Unlike primary and secondary amides, it lacks a hydrogen atom on the nitrogen, which prevents it from acting as a hydrogen bond donor. This significantly influences its intermolecular interaction patterns. Amides are generally stable but can undergo hydrolysis to the corresponding amine (aniline) and carboxylic acid (acetic acid) under acidic or basic conditions.

-

Aromatic Ring : The phenyl group can undergo electrophilic aromatic substitution reactions. The nature and position of substituents on this ring can significantly alter the electron density and, consequently, the reactivity of the entire molecule.

-

Stability : The compound is generally stable under standard conditions. The resonance delocalization of the nitrogen's lone pair of electrons across the two carbonyl groups contributes to the planarity and stability of the amide linkages.[2]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the further acetylation of N-phenylacetamide (acetanilide).[2]

Materials:

-

N-phenylacetamide (Acetanilide)

-

Acetic anhydride

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (for neutralization)

-

Standard laboratory glassware (reflux apparatus, filtration equipment)

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.

-

Acetylation : Add acetic anhydride to the solution. The mixture is then heated under reflux. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is neutralized by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation : The crude product is isolated from the reaction mixture via vacuum filtration.

-

Purification : The isolated solid is further purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.[2]

For enhanced efficiency, catalyst screening (e.g., Lewis acids) and solvent optimization can be employed to improve reaction yields.[2]

References

An In-depth Technical Guide to N-acetyl-N-phenylacetamide (CAS: 1563-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide (CAS: 1563-87-7), a tertiary amide with significant potential in various scientific and industrial fields. This document details its physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the applications of this compound and its derivatives, with a particular focus on their roles in materials science and their promising biological activities as antifungal agents and carbonic anhydrase inhibitors. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development.

Introduction

This compound, also known as N,N-Diacetylaniline or Diacetanilide, is a chemical compound with the molecular formula C₁₀H₁₁NO₂.[1][2] As a derivative of acetanilide, it belongs to the class of aromatic amides. The presence of two acetyl groups on the nitrogen atom imparts unique chemical characteristics that distinguish it from its parent compound, N-phenylacetamide (acetanilide). This guide aims to be a core resource for professionals working with this compound, providing in-depth technical information to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1563-87-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-Diacetylaniline, Diacetanilide | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 37.5 °C | |

| Boiling Point | 309.12 °C (rough estimate) | |

| Density | 1.1607 g/cm³ (rough estimate) | |

| Flash Point | 172.3 °C | |

| Vapor Pressure | 2.20E-05 mmHg at 25 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone. Limited solubility in non-polar solvents. | [4] |

Synthesis and Characterization

The primary method for synthesizing this compound is through the acetylation of N-phenylacetamide (acetanilide).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-phenylacetamide (acetanilide)

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylacetamide in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add an excess of acetic anhydride to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize excess acetic anhydride and any acetic acid formed, followed by distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.1 ppm) and the aromatic protons of the phenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups, and the carbons of the phenyl ring. |

| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretching (~1700 cm⁻¹).[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).[2] |

Applications in Material Science

While specific quantitative performance data is not extensively available in the public domain, N-phenylacetamide and its derivatives are recognized for their utility in material science.

Stabilizer for Cellulose Ester Varnishes

Acetanilide, the precursor to this compound, is used as a stabilizer for cellulose ester varnishes.[3] It is plausible that this compound could exhibit similar or enhanced stabilizing properties due to its chemical structure, although specific studies quantifying this effect are needed.

Dye Synthesis

The aromatic nature of the N-phenylacetamide core makes it a valuable precursor in the synthesis of various dyes.[5] The acetamido group can influence the chromophoric properties of the final dye molecule. Further research into the synthesis of azo dyes and other colorants from this compound could yield novel pigments with desirable properties.

Biological Activities and Therapeutic Potential

Derivatives of N-phenylacetamide have garnered significant interest in drug development due to their diverse biological activities. This section focuses on two key areas: antifungal activity and carbonic anhydrase inhibition.

Antifungal Activity

Derivatives of N-phenylacetamide have demonstrated promising antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to be effective against various fungal strains.

Materials:

-

Fungal strains (e.g., Aspergillus flavus, Candida albicans)

-

RPMI-1640 medium

-

N-phenylacetamide derivatives (test compounds)

-

Standard antifungal drug (e.g., Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Add the fungal inoculum to each well.

-

Include positive (fungi with no drug) and negative (medium only) controls, as well as a standard antifungal drug control.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed visually or measured spectrophotometrically.

The antifungal mechanism of N-phenylacetamide derivatives is believed to involve disruption of the fungal cell membrane. It is hypothesized that these compounds interact with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.

Caption: Proposed antifungal mechanism of N-phenylacetamide derivatives.

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives of N-phenylacetamide have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Materials:

-

Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer

-

N-phenylacetamide sulfonamide derivatives (test compounds)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the CA enzyme, substrate, and test compounds in the appropriate buffer.

-

In a cuvette, mix the enzyme solution with varying concentrations of the inhibitor and incubate for a short period.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) and subsequently the inhibition constant (Ki).

The inhibitory activity of these N-phenylacetamide derivatives is attributed to the sulfonamide moiety. The sulfonamide group coordinates to the zinc ion present in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.

Caption: Mechanism of carbonic anhydrase inhibition by N-phenylacetamide sulfonamide derivatives.

Logical Workflow for Drug Discovery

The development of novel therapeutic agents based on the N-phenylacetamide scaffold typically follows a structured workflow, from initial design to preclinical evaluation.

Caption: A typical drug discovery workflow for N-phenylacetamide derivatives.

Conclusion

This compound is a versatile compound with a solid foundation of well-characterized physicochemical properties and established synthesis routes. While its direct applications in material science require further quantitative investigation, the demonstrated biological activities of its derivatives highlight a significant potential for this chemical scaffold in the development of novel antifungal agents and carbonic anhydrase inhibitors. This technical guide serves as a valuable resource for researchers and developers, providing the necessary information to explore and expand the applications of this compound and its analogs.

References

Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of N-acetyl-N-phenylacetamide (also known as diacetanilide). The following sections detail the key physicochemical properties, comprehensive spectral data, and standardized experimental protocols for the analysis of this compound.

Physicochemical Properties

This compound is a tertiary amide derivative of acetanilide. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 1563-87-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline | [1] |

| Melting Point | 37.5 °C |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on several key spectroscopic techniques. The expected data from these analyses are summarized in the following tables.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Based on data from related acetanilide structures, the following chemical shifts are predicted.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.1 | Singlet | 6H |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

Note: The two acetyl groups are chemically equivalent and are therefore expected to appear as a single peak. The aromatic protons will likely appear as a complex multiplet in the aromatic region.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are detailed below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~24 |

| Aromatic (ipso-C) | ~138 |

| Aromatic (ortho-C) | ~127 |

| Aromatic (meta-C) | ~129 |

| Aromatic (para-C) | ~128 |

| Carbonyl (C=O) | ~171 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Key absorption bands for this compound are expected in the following regions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) Stretch | 1650 - 1700 | Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and structural features.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 177 | Molecular Ion |

| 135 | [M - C₂H₂O]⁺ | Loss of a ketene molecule |

| 134 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 93 | [C₆H₅N]⁺ | Phenylnitrene cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The acetylation of the nitrogen atom in the parent acetanilide structure is expected to cause a slight shift in the absorption bands.

| Transition | Predicted λmax (nm) |

| Primary Band (π → π) | ~240-250 |

| Secondary Band (n → π) | ~280 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the acetylation of N-phenylacetamide (acetanilide) with acetic anhydride.[2]

Materials:

-

N-phenylacetamide (acetanilide)

-

Acetic anhydride

-

Inert solvent (e.g., dichloromethane)

-

Base for neutralization (e.g., sodium bicarbonate solution)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.

-

Add an excess of acetic anhydride to the solution.

-

Reflux the mixture for a designated period to ensure complete reaction.

-

After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.

-

Isolate the crude product by vacuum filtration and wash with cold distilled water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film technique.[2]

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as dichloromethane or acetone.[2]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Place the salt plate in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

Data Acquisition:

-

Instrument: A GC-MS system equipped with an appropriate capillary column (e.g., a nonpolar column like DB-5ms).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Structure-Spectrum Correlation

This diagram shows the logical relationship between the key structural features of this compound and their expected spectral signals.

References

An In-depth Technical Guide to N-acetyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-N-phenylacetamide, including its chemical identity, physicochemical properties, and relevant experimental data. The information is intended to support research and development activities in the fields of chemistry and pharmaceutical sciences.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. The most common ones include:

A more extensive list of synonyms is provided in the table below for cross-referencing purposes.

| Identifier Type | Identifier |

| CAS Number | 1563-87-7[1] |

| PubChem CID | 137083[1] |

| DSSTox Substance ID | DTXSID00166074[1] |

| NSC Number | 144238[1] |

| InChI | InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3[1] |

| InChIKey | KBDYPDHUODKDRK-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)N(C1=CC=CC=C1)C(=O)C[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value |

| Molecular Formula | C10H11NO2[1] |

| Molecular Weight | 177.20 g/mol [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the initial search, a general synthetic approach can be inferred from its structure. The synthesis would likely involve the diacetylation of aniline.

A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic pathway for this compound from aniline.

Note: This represents a logical synthetic route. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be determined and optimized.

Logical Relationship of Related Compounds

This compound is structurally related to other well-known N-phenylacetamides. Understanding these relationships can provide insights into its potential biological activity and chemical reactivity.

Caption: Relationship between this compound and related compounds.

This guide serves as a foundational resource for professionals working with this compound. Further experimental validation is recommended for all theoretical and inferred data presented.

References

An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-N-phenylacetamide, also known as diacetanilide, is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a phenyl ring and two acetyl groups attached to a nitrogen atom, imparts a unique reactivity profile that is leveraged in the synthesis of various organic compounds and explored in the design of novel therapeutic agents. This guide provides a comprehensive overview of the reactivity of this compound, detailing its synthesis, key reactions, and the influence of electronic effects on its chemical behavior. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to studying its reactivity. The key data for this compound are summarized below.[1]

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 1563-87-7 |

| Appearance | Solid |

| Melting Point | 38 °C |

| ¹H NMR (ppm) | ~2.1 (s, 6H, -COCH₃), ~7.2-7.5 (m, 5H, Ar-H) |

| ¹³C NMR (ppm) | ~26 (CH₃), ~130 (Ar-C), ~140 (Ar-C), ~172 (C=O) |

| IR (cm⁻¹) | ~1700-1650 (C=O stretch) |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 177, key fragments at 135, 93, 77, 43 |

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the acetylation of N-phenylacetamide (acetanilide). This reaction can be achieved using various acetylating agents.

General Experimental Protocol for Synthesis

Materials:

-

N-phenylacetamide (acetanilide)

-

Acetic anhydride or Acetyl chloride

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve N-phenylacetamide in an inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, the reaction may be performed at a lower temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetylating agent by the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate until effervescence ceases.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.[1]

The synthesis of substituted N-acetyl-N-phenylacetamides can be achieved by starting with the corresponding substituted anilines, which are first acetylated to the respective N-phenylacetamides and then subjected to a second acetylation.[2]

Key Reactions and Reactivity

The reactivity of this compound is primarily centered around the amide functionality and the aromatic phenyl ring.

Hydrolysis

Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis results in N-phenylacetamide and acetic acid, or further to aniline and acetic acid under more forcing conditions. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Workflow

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis Workflow

Caption: Base-catalyzed hydrolysis of this compound.

Influence of Substituents on Reactivity

The rate of hydrolysis and other reactions of this compound can be significantly influenced by the presence of substituents on the phenyl ring. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density at the reaction center.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.

A study on the alkaline hydrolysis of a series of para-substituted acetanilides provides insight into the reactivity of this compound derivatives.[3]

| Substituent (para) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) at 25°C | Hammett Constant (σ) |

| -NO₂ | 110 | 0.78 |

| -COCH₃ | 18.6 | 0.50 |

| -CHO | 30.2 | 0.42 |

| -H | 4.3 | 0.00 |

| -OCH₃ | 2.1 | -0.27 |

| -CH₃ | 2.5 | -0.17 |

| -NH₂ | 0.6 | -0.66 |

Data adapted from a study on acetanilides as a model system.[3]

A positive ρ value for this reaction indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step (nucleophilic attack by hydroxide). Conversely, electron-donating groups decelerate the reaction.

Potential Role in Biological Signaling Pathways

While this compound itself is not widely reported as a direct modulator of signaling pathways, its structural motif is present in a variety of biologically active molecules. Furthermore, related compounds have been shown to influence cellular signaling.

A notable example is 2-phenylacetamide, a compound structurally related to the hydrolysis product of this compound. Studies have demonstrated that 2-phenylacetamide can inhibit renal fibrosis by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[4] This pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The inhibition of this pathway by 2-phenylacetamide suggests that molecules with a phenylacetamide core may have the potential to interfere with cellular signaling cascades.

Logical Relationship of Phenylacetamides and MAPK Pathway Inhibition

Caption: Potential inhibitory link of phenylacetamides to the MAPK pathway.

Given that this compound can be hydrolyzed to N-phenylacetamide, it is plausible that it could serve as a prodrug, releasing a biologically active phenylacetamide derivative in vivo. This warrants further investigation into the metabolic fate of this compound and its potential effects on signaling pathways like MAPK.

Conclusion

This compound is a versatile molecule with a rich chemistry. Its reactivity is dominated by the amide functional groups, which are susceptible to hydrolysis, and the phenyl ring, which can be functionalized to modulate the molecule's properties. The electronic effects of substituents on the phenyl ring play a crucial role in determining the rate of its reactions, a phenomenon that can be quantified using the Hammett equation. While its direct role in biological signaling is not yet well-defined, the activity of structurally related compounds suggests that the N-phenylacetamide scaffold is a promising starting point for the design of new therapeutic agents that target specific signaling pathways. This guide provides a foundational understanding of the reactivity of this compound, which can aid researchers and drug development professionals in their efforts to synthesize and utilize this and related compounds.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of N-acetyl-N-phenylacetamide and Acetanilide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and chemical differences between N-acetyl-N-phenylacetamide and its parent compound, acetanilide. Acetanilide, a simple N-phenylacetamide, has a historical context in pharmacology as an analgesic and antipyretic, though its use has been largely superseded due to toxicity concerns. Its diacetylated derivative, this compound, presents a key structural modification—the substitution of the amide proton with a second acetyl group. This alteration from a secondary to a tertiary amide introduces significant changes in molecular geometry, electronic distribution, and hydrogen bonding capabilities, which are anticipated to influence its physicochemical properties, metabolic fate, and biological activity. This document details the structural parameters of both molecules, outlines experimental protocols for their synthesis and characterization, and explores the functional implications of their structural divergence.

Introduction

Acetanilide (N-phenylacetamide) is a foundational aromatic amide that has played a significant role in the history of medicinal chemistry. It was one of the first synthetic analgesics and antipyretics, though its clinical utility was hampered by its toxic side effects, primarily methemoglobinemia, which was later attributed to its in vivo hydrolysis to aniline.[1] The metabolism of acetanilide to the active analgesic, paracetamol (N-acetyl-p-aminophenol), is a classic example of prodrug bioactivation.[1]

This compound, also known as N,N-diacetylaniline, represents a direct chemical modification of acetanilide. The addition of a second acetyl group to the nitrogen atom fundamentally alters the nature of the amide linkage. This technical guide aims to provide a detailed comparative analysis of these two molecules, focusing on their structural disparities at the molecular level. Understanding these differences is crucial for researchers in medicinal chemistry and drug development, as even subtle structural modifications can profoundly impact a compound's pharmacological profile.

Structural Differences: A Comparative Analysis

The core structural difference between this compound and acetanilide lies in the substitution at the nitrogen atom. Acetanilide possesses a secondary amide group, characterized by a hydrogen atom attached to the nitrogen, which can act as a hydrogen bond donor. In contrast, this compound features a tertiary amide, where the nitrogen is bonded to two acetyl groups and the phenyl ring, precluding its function as a hydrogen bond donor. This fundamental difference has significant implications for intermolecular interactions and, consequently, physical properties such as melting point and solubility.

Molecular Geometry

For acetanilide, X-ray crystallographic studies have provided precise measurements of its molecular dimensions. The molecule is not perfectly planar, with the plane of the acetyl group being tilted relative to the plane of the phenyl ring.

Table 1: Comparative Structural and Physicochemical Data

| Property | This compound | Acetanilide (N-phenylacetamide) |

| Chemical Formula | C₁₀H₁₁NO₂ | C₈H₉NO |

| Molecular Weight | 177.20 g/mol | 135.17 g/mol |

| Melting Point | 38 °C[2] | 114.3 °C |

| Boiling Point | Not available | 304 °C |

| Amide Type | Tertiary | Secondary |

| Hydrogen Bond Donor | No | Yes |

Note: Detailed crystallographic data for this compound is not available in publicly accessible databases. The provided melting point is from available chemical supplier information.

Experimental Protocols

Synthesis and Crystallization of Acetanilide

Materials:

-

Aniline (2.0 g, 0.021 mol)

-

Acetic anhydride (2.5 mL, 0.026 mol)

-

Glacial acetic acid (2.5 mL)

-

Sodium acetate (3.0 g)

-

Distilled water

-

Ethanol

-

Erlenmeyer flask (100 mL)

-

Beaker (250 mL)

-

Buchner funnel and filter flask

-

Hot plate

-

Ice bath

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 2.0 g of aniline in 2.5 mL of glacial acetic acid.

-

To this solution, add 2.5 mL of acetic anhydride.

-

In a separate beaker, dissolve 3.0 g of sodium acetate in 20 mL of water.

-

Add the sodium acetate solution to the aniline and acetic anhydride mixture.

-

Cool the reaction mixture in an ice bath with stirring until a white precipitate forms.

-

Collect the crude acetanilide by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water.

-

For recrystallization, dissolve the crude product in a minimum amount of hot ethanol in a beaker on a hot plate.

-

Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Synthesis of this compound

Materials:

-

Acetanilide (1.35 g, 0.01 mol)

-

Acetic anhydride (5 mL, 0.053 mol)

-

Concentrated sulfuric acid (catalytic amount)

-

Distilled water

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add 1.35 g of acetanilide and 5 mL of acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 50 mL of cold water and stir vigorously to hydrolyze the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane.

-

Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Visualization of Structural and Synthetic Relationships

The structural relationship and the synthetic pathway from aniline to both compounds can be visualized.

Caption: Synthetic relationship between Aniline, Acetanilide, and this compound.

Functional Implications of Structural Differences

The structural divergence between this compound and acetanilide is predicted to have significant functional consequences.

Physicochemical Properties

The absence of a hydrogen bond-donating group in this compound is expected to result in weaker intermolecular forces compared to acetanilide. This is consistent with the significantly lower melting point of this compound (38 °C) compared to acetanilide (114.3 °C). The ability of acetanilide to form hydrogen-bonded chains in the solid state contributes to its higher melting point.

Biological Activity and Metabolism

The biological activity and metabolic fate of these two compounds are likely to differ substantially. Acetanilide undergoes metabolic hydroxylation to form paracetamol, its active analgesic metabolite, and also hydrolysis to the toxic compound aniline.[1]

The metabolic pathway of this compound has not been extensively studied in a comparative context. However, the presence of two acetyl groups may alter its susceptibility to enzymatic hydrolysis. It is plausible that one of the acetyl groups could be hydrolyzed to yield acetanilide, which would then follow its known metabolic pathways. Alternatively, the tertiary amide structure might be more resistant to hydrolysis, leading to a different metabolic profile and potentially altered toxicity.

The diagram below illustrates the known metabolic pathway of acetanilide and a hypothetical pathway for this compound.

Caption: Metabolic pathways of Acetanilide and a hypothetical pathway for this compound.

Conclusion

The structural difference between this compound and acetanilide, centered on the substitution of the amide proton with a second acetyl group, leads to significant changes in their fundamental chemical and physical properties. The transition from a secondary to a tertiary amide disrupts the hydrogen bonding network present in acetanilide, resulting in a markedly lower melting point. While detailed experimental data on the biological activity and metabolism of this compound is limited, its structural characteristics suggest a metabolic profile that may differ from that of acetanilide, potentially influencing its efficacy and toxicity. Further research, including the determination of its crystal structure and comprehensive metabolic and toxicological studies, is warranted to fully elucidate the structure-activity relationship between these two related molecules. This knowledge will be invaluable for the rational design of new therapeutic agents with improved safety and efficacy profiles.

References

Preliminary Biological Screening of N-acetyl-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of N-acetyl-N-phenylacetamide and its derivatives. While this compound serves as a key chemical intermediate, a significant portion of the available biological activity data pertains to its structural analogs. This guide summarizes the existing, albeit limited, quantitative data on the antimicrobial, anti-inflammatory, analgesic, and anticancer properties of this class of compounds. Detailed experimental protocols for the key screening assays are provided to facilitate further research. Due to a lack of specific studies on the signaling pathways modulated by the parent compound, this compound, this aspect remains an area for future investigation.

Introduction

This compound, also known as diacetanilide, is an organic compound with the chemical formula C₁₀H₁₁NO₂. It belongs to the class of acetamides and is a derivative of acetanilide. While its primary application has been in chemical synthesis, the acetamide scaffold is a common feature in many biologically active molecules, prompting interest in the pharmacological potential of this compound and its derivatives. This guide focuses on the preliminary biological screening of this compound, collating available data and methodologies to serve as a resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of N-phenylacetamide (acetanilide). This reaction involves the introduction of a second acetyl group onto the nitrogen atom of the amide.

General Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: N-phenylacetamide is dissolved in a suitable inert solvent, such as dichloromethane.

-

Acetylation: An acetylating agent, typically acetic anhydride or acetyl chloride, is added to the solution. The reaction mixture is then refluxed.

-

Neutralization and Isolation: After the reaction is complete, the excess acetylating agent is neutralized with a base, such as a sodium bicarbonate solution. The crude product is then isolated, often through vacuum filtration.

-

Purification: The crude this compound is purified using techniques like recrystallization or column chromatography to obtain the final product of high purity.

Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-N-phenylacetamide, a tertiary amide, is a compound of interest in synthetic organic chemistry and drug design. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. As a derivative of the acetanilide core structure, its physicochemical properties, including solubility, are influenced by the presence of the second acetyl group on the nitrogen atom. This modification can impact the molecule's polarity, crystal lattice energy, and interactions with solvent molecules.

This technical guide provides a summary of the available solubility information for this compound and related compounds in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature for this compound, this guide also presents a generalized, detailed experimental protocol for determining the solubility of solid organic compounds. This protocol can be readily adapted by researchers to obtain precise quantitative solubility data for this compound in their solvents of interest.

Understanding the Solubility of Amides

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom.[1] Their ability to act as hydrogen bond acceptors, and in the case of primary and secondary amides as hydrogen bond donors, significantly influences their solubility in polar solvents.[1] this compound is a tertiary amide and lacks a hydrogen atom on the amide nitrogen, which precludes it from acting as a hydrogen bond donor. However, the presence of two carbonyl oxygens allows it to act as a hydrogen bond acceptor. Its overall solubility will be a balance between the polar character of the diacetamide functionality and the nonpolar nature of the phenyl ring.

Qualitative Solubility Data

| Compound Name | Solvent | Qualitative Solubility |

| This compound | Polar Aprotic Solvents (e.g., DMF) | Likely Soluble |

| N-phenylacetamide (Acetanilide) | Ethanol | Very Soluble[2][3] |

| Acetone | Very Soluble[2][3] | |

| Ethyl Ether | Soluble[2][3] | |

| Chloroform | Soluble[3] | |

| Benzene | Soluble[3] | |

| Methanol | Soluble[3] | |

| N-methyl-N-phenyl-acetamide | Ethanol | Generally Soluble[4] |

| Dichloromethane | Generally Soluble[4] | |

| Acetone | Generally Soluble[4] | |

| N-(p-tolyl)acetamide | Ethanol | More Soluble[5] |

| Acetone | More Soluble[5] | |

| 2-Phenylacetamide | Ethanol | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] | |

| Chloroform | Soluble[6] | |

| N-(2-phenylphenyl)acetamide | Dichloromethane | More Effective in Dissolving[7] |

| Ethanol | More Effective in Dissolving[7] | |

| Acetone | More Effective in Dissolving[7] |

Experimental Protocol for Solubility Determination

The following is a generalized and detailed protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure as a tertiary amide suggests it is likely to be soluble in a range of polar aprotic and polar protic organic solvents. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided detailed protocol for the isothermal equilibrium method offers a reliable and straightforward approach to obtaining this critical physicochemical parameter. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the development of suitable formulations for this and other promising compounds.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Thermal Stability of N-acetyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N-phenylacetamide, also known as diacetanilide, is a chemical compound with applications in organic synthesis. Understanding its thermal stability is crucial for its handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound. Due to a lack of specific experimental data in publicly available literature, this guide also presents generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted to determine its thermal stability profile. Furthermore, this document includes visualizations of its synthesis and a postulated thermal decomposition pathway.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note the distinction between this compound and its related compound, N-phenylacetamide (acetanilide), as the latter is more extensively characterized.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-phenylacetamide (Acetanilide) |

| Synonyms | Diacetanilide, N,N-Diacetylaniline | Acetanilide, N-Phenylethanamide |

| CAS Number | 1563-87-7[1] | 103-84-4[2] |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₈H₉NO[2] |

| Molecular Weight | 177.20 g/mol [1] | 135.17 g/mol [2] |

| Melting Point | Not available | 113-115 °C[2][3] |

| Boiling Point | Not available | 304 °C[2][3] |

Experimental Protocols for Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset and completion temperatures of thermal decomposition for this compound and to identify the percentage of mass loss at different stages.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample is placed in the TGA furnace.

-

An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Instrument Setup:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Thermal Program:

-

The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history.

-

Heating scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): The temperature at which the endothermic melting peak reaches its maximum.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which represents the energy required for melting.

-

Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of N-phenylacetamide (acetanilide). A general reaction scheme is depicted below.

Experimental Workflow for Thermal Analysis

A logical workflow for the thermal characterization of a compound like this compound is illustrated below.

References

N-acetyl-N-phenylacetamide mechanism of action investigation

An In-depth Technical Guide to the Investigation of N-acetyl-N-phenylacetamide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as diacetanilide, is a chemical compound and a derivative of acetanilide (N-phenylacetamide). While the biological activities of the broader N-phenylacetamide scaffold have been a subject of scientific inquiry, dedicated research into the specific mechanism of action of this compound is limited. This guide provides a comprehensive overview of the known chemical properties of this compound and explores the biological activities and potential mechanisms of action of its parent compound and related derivatives. The information presented herein aims to serve as a foundational resource for researchers initiating investigations into this compound.

Chemical Properties and Synthesis

This compound is characterized by the presence of two acetyl groups attached to a nitrogen atom, which is in turn bonded to a phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1563-87-7 | [1][2] |

| Molecular Formula | C10H11NO2 | [1] |

| Molecular Weight | 177.20 g/mol | [3] |

| Melting Point | 38 °C | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Diacetanilide, N,N-Diacetylaniline, N-Phenyldiacetamide | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of aniline. A common laboratory-scale procedure involves a two-step acetylation process.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Chloroacetyl chloride

-

Ethanol

-

Triethylamine

-

2-Mercaptobenzimidazole

Procedure:

Step 1: Synthesis of 2-chloro-N-phenylacetamide

-

In a round-bottom flask, dissolve aniline in glacial acetic acid.

-

Add sodium acetate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution with constant stirring.

-

Allow the reaction to proceed for 2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-N-phenylacetamide.

Step 2: Synthesis of this compound (as a derivative example from literature) While a direct synthesis for this compound is not detailed in the provided results, a similar synthesis of N-phenylacetamide derivatives is described. The following is an adaptation for a hypothetical synthesis of a derivative, which could be modified for this compound.

-

Dissolve 2-chloro-N-phenylacetamide in ethanol.

-